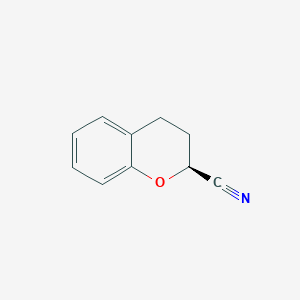

(S)-Chroman-2-carbonitrile

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H9NO |

|---|---|

Peso molecular |

159.18 g/mol |

Nombre IUPAC |

(2S)-3,4-dihydro-2H-chromene-2-carbonitrile |

InChI |

InChI=1S/C10H9NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-6H2/t9-/m0/s1 |

Clave InChI |

PSODBWOLLYALSQ-VIFPVBQESA-N |

SMILES isomérico |

C1CC2=CC=CC=C2O[C@@H]1C#N |

SMILES canónico |

C1CC2=CC=CC=C2OC1C#N |

Origen del producto |

United States |

Foundational & Exploratory

Introduction: The Chroman Scaffold and the Imperative of Chirality

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (S)-2-Cyanochroman

In the landscape of modern drug discovery and development, certain molecular frameworks consistently emerge as "privileged structures" due to their propensity to interact with a wide range of biological targets. The chroman skeleton, a bicyclic system comprising a fused benzene and dihydropyran ring, is a quintessential example of such a scaffold. Its derivatives are at the core of numerous pharmacologically active compounds, exhibiting activities from anticancer to antifungal.[1][2] However, the mere presence of this scaffold is not sufficient to guarantee biological efficacy. The precise three-dimensional arrangement of atoms—its stereochemistry—is often the deciding factor between a potent therapeutic agent and an inactive or even harmful molecule.

The tragic case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of this principle.[3] It underscores the necessity for absolute stereochemical control in synthesis and rigorous structural elucidation. This guide provides an in-depth analysis of a specific chiral molecule, (S)-2-cyanochroman , focusing on its structural features, the critical nature of its (S)-configuration, strategies for its stereoselective synthesis, and methods for its unambiguous characterization. For researchers and drug development professionals, a thorough understanding of these principles is not merely academic; it is fundamental to the rational design of next-generation therapeutics.

Part 1: Elucidation of the Core Chemical Structure

(S)-2-cyanochroman is a heterocyclic compound with the molecular formula C₁₀H₉NO. Its structure is built upon the chroman ring system, which provides a rigid, conformationally constrained backbone.

-

The Chroman Ring System: This bicyclic ether consists of a benzene ring fused to a six-membered dihydropyran ring. This fusion imparts a degree of planarity from the aromatic portion, while the saturated part of the pyran ring adopts a non-planar conformation, typically a half-chair.

-

The C2 Substituent: The key feature of this molecule is the cyano (-C≡N) group attached to the second position (C2) of the dihydropyran ring. The C2 carbon is directly bonded to the ring oxygen (O1), the C3 methylene group, an implicit hydrogen atom, and the cyano group. This specific substitution pattern renders the C2 carbon a stereogenic center.

Caption: General chemical structure of 2-cyanochroman, highlighting the C2 chiral center.

Part 2: The Decisive Role of Stereochemistry at the C2 Position

The biological activity of a chiral molecule is dictated by its ability to interact with other chiral entities, such as enzyme active sites or cellular receptors. The two enantiomers of 2-cyanochroman, (S) and (R), will present different spatial arrangements of their substituents and therefore interact differently with these biological targets.

Determining the (S)-Configuration: The Cahn-Ingold-Prelog (CIP) Rules

The absolute configuration of a chiral center is assigned as either 'R' (from the Latin rectus, for right) or 'S' (from sinister, for left) using the Cahn-Ingold-Prelog (CIP) priority rules.[3] For 2-cyanochroman, the assignment at C2 proceeds as follows:

-

Identify the Chiral Center: The C2 carbon is attached to four different groups: -O- (part of the pyran ring), -C≡N (cyano), -CH₂- (the C3 position), and -H (hydrogen).

-

Assign Priorities: Priority is assigned based on the atomic number of the atom directly attached to the chiral center. Higher atomic number equals higher priority.

-

Priority 1: The Oxygen atom of the pyran ring (O, atomic number 8).

-

Priority 2: The Carbon atom of the cyano group (-C≡N). This carbon is triple-bonded to a nitrogen (treated as three bonds to nitrogen for CIP purposes), giving it higher priority than the C3 carbon.

-

Priority 3: The Carbon atom at the C3 position (-CH₂-). This carbon is bonded to two hydrogens and another carbon.

-

Priority 4: The Hydrogen atom (H, atomic number 1).

-

-

Orient the Molecule: The molecule is oriented so that the lowest priority group (Priority 4, the -H) is pointing away from the observer (represented by a dashed bond).

-

Trace the Path: A path is traced from Priority 1 → Priority 2 → Priority 3.

-

If the path is counter-clockwise , the configuration is (S) .

-

If the path is clockwise , the configuration is (R) .

-

For (S)-2-cyanochroman, this path from the ring oxygen (1) to the cyano carbon (2) to the C3 carbon (3) is counter-clockwise.

Caption: CIP priority assignment for (S)-2-cyanochroman leading to a counter-clockwise path.

Part 3: Strategic Approaches to Enantioselective Synthesis

Synthesizing a racemic mixture (a 50:50 mix of R and S enantiomers) is often straightforward, but producing a single enantiomer requires a sophisticated, stereocontrolled approach. Enantioselective synthesis is paramount in pharmaceutical chemistry to maximize therapeutic effects and minimize potential off-target side effects. While specific protocols for (S)-2-cyanochroman are not widely published, we can infer effective strategies from the synthesis of related chiral chromans.[4]

A leading strategy involves asymmetric catalysis, where a small amount of a chiral catalyst directs the reaction to preferentially form one enantiomer.

Hypothetical Protocol: Asymmetric Michael Addition-Cyclization

A plausible and robust method to synthesize (S)-2-cyanochroman involves a cascade reaction initiated by a Michael addition. This self-validating protocol ensures that the desired stereochemistry is established in a key bond-forming step.

Step-by-Step Methodology:

-

Precursor Synthesis: Prepare an ortho-hydroxy-substituted α,β-unsaturated nitrile (e.g., 2-(2-hydroxybenzylidene)malononitrile) from salicylaldehyde and malononitrile.

-

Catalyst Preparation: In a dry, inert atmosphere (e.g., under argon), dissolve a chiral organocatalyst, such as a bifunctional thiourea or squaramide catalyst (10 mol%), in a suitable anhydrous solvent (e.g., dichloromethane or toluene).[5]

-

Expertise Insight: Bifunctional catalysts are chosen because they can simultaneously activate both reaction partners. For instance, the thiourea moiety can activate the electrophile via hydrogen bonding, while a basic tertiary amine on the same catalyst deprotonates the nucleophile, bringing both into close proximity within a structured, chiral transition state.

-

-

Asymmetric Reduction & Cyclization:

-

Add the α,β-unsaturated nitrile precursor to the catalyst solution and cool the mixture (e.g., to 0 °C or -20 °C) to enhance enantioselectivity.

-

Introduce a stereoselective reducing agent (e.g., a chiral borane reagent) to reduce one of the nitrile groups to a methylene and saturate the double bond.

-

The proximate phenolic hydroxyl group then undergoes an intramolecular cyclization (oxa-Michael addition) onto the remaining nitrile-activated position. The chiral catalyst orchestrates this cyclization to favor the formation of the (S)-stereocenter.

-

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield enantiomerically enriched (S)-2-cyanochroman.

-

Stereochemical Verification: Determine the enantiomeric excess (e.e.) of the product using Chiral High-Performance Liquid Chromatography (Chiral HPLC).

Caption: A generalized workflow for the enantioselective synthesis of (S)-2-cyanochroman.

Part 4: Spectroscopic and Analytical Characterization

Once synthesized, the identity, purity, and stereochemical integrity of (S)-2-cyanochroman must be rigorously confirmed. A combination of spectroscopic and analytical techniques provides a complete structural picture.

| Technique | Purpose | Expected Key Observations |

| ¹H NMR | Structural Confirmation & Purity | - H2 Proton: A characteristic signal (likely a triplet or doublet of doublets) in the 4.5-5.5 ppm range, coupled to the C3 protons. - Aromatic Protons: Signals in the 6.8-7.5 ppm range. - C3/C4 Protons: Aliphatic signals in the 2.0-3.5 ppm range. |

| ¹³C NMR | Carbon Skeleton Confirmation | - C≡N Carbon: A signal around 115-120 ppm. - C2 Carbon: A signal for the chiral carbon around 60-70 ppm. - Aromatic Carbons: Signals in the 110-160 ppm range. |

| IR Spectroscopy | Functional Group Identification | - C≡N Stretch: A sharp, intense absorption band around 2240-2260 cm⁻¹, characteristic of a nitrile group. |

| Mass Spectrometry | Molecular Weight Confirmation | - A molecular ion peak (M⁺) corresponding to the exact mass of C₁₀H₉NO. |

| Chiral HPLC | Enantiomeric Purity (e.e.) | - Baseline separation of the (S) and (R) enantiomers, allowing for quantification. The desired product should show a major peak for the (S)-isomer and a minimal or absent peak for the (R)-isomer. |

| Optical Rotation | Chirality Confirmation | - Measurement of the specific rotation ([α]ᴅ). A non-zero value confirms the sample is chiral and not a racemic mixture. The sign (+ or -) is a physical property of the specific enantiomer. |

Part 5: Significance and Future Directions

The 2-cyanochroman scaffold is a valuable building block for medicinal chemistry due to the combined properties of the chroman nucleus and the versatile cyano group.

-

Pharmacological Potential: The chroman framework is a well-established pharmacophore with diverse biological activities.[6] The cyano group is also present in many approved drugs and serves as a key pharmacophore or a metabolic precursor to other functional groups.[7] Derivatives of related 2-amino-3-cyano-4H-chromenes have demonstrated potential as anticancer and antifungal agents by inhibiting enzymes like topoisomerase and cytochrome P450.[2]

-

Synthetic Versatility: The nitrile functional group is exceptionally useful, serving as a precursor to amines, amides, carboxylic acids, and tetrazoles, allowing for extensive derivatization and the creation of compound libraries for high-throughput screening.

Future research should focus on the derivatization of the enantiomerically pure (S)-2-cyanochroman core to explore its structure-activity relationship (SAR) against various therapeutic targets. Its potential as an inhibitor for enzymes where precise stereochemical recognition is critical makes it a compelling candidate for further investigation in oncology, infectious diseases, and neurodegenerative disorders.

Conclusion

(S)-2-cyanochroman is more than a simple heterocyclic molecule; it is a platform for stereochemically defined drug discovery. Its structure, centered on a chiral C2 carbon, necessitates a deep understanding of stereochemical principles for its rational synthesis and analysis. The methodologies outlined in this guide—from the application of CIP rules to the strategic design of asymmetric catalytic reactions and rigorous spectroscopic confirmation—represent the standard of care in modern pharmaceutical science. By mastering the synthesis and characterization of such chiral building blocks, researchers and drug development professionals are better equipped to design and create safer, more effective medicines.

References

- Google Patents. (n.d.). Preparation method of 2-cyanophenothiazine - CN105175355A.

- PubChem. (n.d.). [(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate;[(R) - PubChem.

- National Center for Biotechnology Information. (n.d.). Catalytic enantioselective synthesis of 2-aryl-chromenes - PMC.

- National Institute of Standards and Technology. (n.d.). 2-cyanohexane - NIST WebBook.

- MDPI. (n.d.). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives.

- PubChem. (n.d.). (S)-2-Cyano-2-methylpentanoic acid | C7H11NO2 | CID 11275053.

- Sci-Hub. (n.d.). C–H Oxidation/Michael Addition/Cyclization Cascade for Enantioselective Synthesis of Functionalized 2-Amino-4H-chromenes.

- ResearchGate. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.

- National Center for Biotechnology Information. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC.

- Chemistry LibreTexts. (2021, July 16). Absolute Configuration and the (R) and (S) System.

- PubMed Central. (2022, June 17). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors.

- Semantic Scholar. (n.d.). PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW.

- Master Organic Chemistry. (2011, January 24). How To Draw The Enantiomer Of A Chiral Molecule.

- MDPI. (n.d.). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives.

- SIUE. (n.d.). STEREOCHEMISTRY SOME DEFINITIONS WITH EXAMPLES.

- Digital CSIC. (n.d.). Multicomponent Cyanation of 2‐Amino‐3‐cyano‐4H‐chromenes in Aqueous Media.

- YouTube. (2012, July 17). Stereochemistry: How to Use R/S To Determine Relationships.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Catalytic enantioselective synthesis of 2-aryl-chromenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sci-hub.box [sci-hub.box]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for hydrolysis of (S)-Chroman-2-carbonitrile to (S)-Chroman-2-carboxylic acid

Executive Summary

This application note details the protocol for the hydrolysis of (S)-chroman-2-carbonitrile to (S)-chroman-2-carboxylic acid. This transformation is a critical step in the synthesis of peptidomimetics and thrombin inhibitors.

The core challenge in this protocol is preserving the stereochemistry at the C2 position. The

-

Acid-Mediated Hydrolysis: A scalable, chemical route suitable for general laboratory synthesis, including a recrystallization step to upgrade enantiomeric excess (

). -

Biocatalytic Hydrolysis (Nitrilase): A mild, enzymatic route recommended for high-value pharmaceutical intermediates requiring

.

Strategic Analysis & Chemical Logic

The Stereochemical Challenge

The substrate, (S)-chroman-2-carbonitrile, possesses a chiral center at C2. Upon hydrolysis, the nitrile group (

-

Risk Factor: Under basic conditions (e.g.,

), the -

Solution: Acidic hydrolysis is kinetically favored for maintaining chirality but still carries risk at high temperatures. Biocatalysis offers a neutral pH alternative, effectively eliminating the racemization pathway.

Method Comparison

| Feature | Protocol A: Acid-Mediated | Protocol B: Enzymatic (Nitrilase) |

| Reagents | Recombinant Nitrilase (e.g., Nit-101) | |

| Temperature | Reflux ( | |

| Reaction Time | 4–12 hours | 12–24 hours |

| Scalability | High (kg scale) | Medium (g to kg, enzyme cost dependent) |

| Expected | 85–95% (requires upgrade) | >99% |

| Primary Use | Bulk Intermediates | Late-stage Drug Candidates |

Mechanistic Pathway & Racemization Risk

The following diagram illustrates the desired hydrolysis pathway versus the unwanted racemization pathway.

Figure 1: Mechanistic pathway showing the direct hydrolysis route (blue/green flow) and the competing racemization pathway (red dotted lines) mediated by enolization.

Protocol A: Acid-Mediated Hydrolysis (Standard)

Scope: Suitable for producing gram-scale quantities where a final recrystallization step is acceptable to restore optical purity.

Reagents & Equipment[5][7]

-

(S)-Chroman-2-carbonitrile (1.0 equiv)

-

Concentrated Hydrochloric Acid (37%, 10 vol) or

:Acetic Acid (1:1 v/v) -

Solvent: 1,4-Dioxane (optional co-solvent for solubility)

-

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-chroman-2-carbonitrile (

,-

Note: Dioxane ensures homogeneity. If the nitrile is a liquid, it can be added directly to the acid, but biphasic mixtures react slower, requiring higher temps (more racemization).

-

-

Acid Addition: Slowly add concentrated

( -

Hydrolysis: Heat the mixture to reflux (

oil bath) for 6–8 hours.-

Critical Control Point: Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC every hour after hour 4. Stop immediately upon consumption of the amide intermediate to minimize thermal exposure.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour onto crushed ice (

). -

Extract with Ethyl Acetate (

). -

Wash combined organics with Brine (

). -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification (Chiral Upgrade):

-

The crude solid typically has an

of 85–90%. -

Recrystallize from Ethyl Acetate/Hexane (1:3) . Heat to dissolve, cool slowly to

. -

Filter the crystals. The racemate is typically more soluble in the mother liquor, leaving the pure (S)-enantiomer as the crystal.

-

Protocol B: Biocatalytic Hydrolysis (High Fidelity)

Scope: Recommended for drug development applications where

Reagents

-

(S)-Chroman-2-carbonitrile

-

Nitrilase Enzyme (Screening required: e.g., Alcaligenes faecalis nitrilase or commercial kits like Codexis/Almac).

-

Buffer: Phosphate Buffer (

, pH 7.5). -

Co-solvent: DMSO (

).

Step-by-Step Methodology

-

Buffer Preparation: Prepare

of potassium phosphate buffer (pH 7.5). -

Substrate Solution: Dissolve (S)-chroman-2-carbonitrile (

) in DMSO ( -

Reaction Initiation:

-

Add the substrate solution to the buffer.

-

Add Nitrilase enzyme preparation (

lyophilized powder or

-

-

Incubation:

-

Stir gently (orbital shaker preferred) at

for 18–24 hours. -

Self-Validating Step: Check pH periodically. The production of acid will lower pH. Maintain pH 7.0–7.5 using

(titration) to keep enzyme active.

-

-

Termination & Workup:

-

Acidify reaction mixture to pH 2.0 using

(this quenches the enzyme and protonates the product for extraction). -

Extract with Ethyl Acetate (

). -

Concentrate to yield (S)-chroman-2-carboxylic acid.

-

-

Result: Typically

yield with

Analytical Validation

To confirm the success of the protocol, you must validate both chemical identity and stereochemical purity.

Chiral HPLC Method[7][8]

-

Column: Chiralcel OD-H or Chiralpak AD-H (

). -

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

-

Note: TFA is required to suppress ionization of the carboxylic acid, ensuring sharp peaks.

-

-

Flow Rate:

. -

Detection: UV @ 210 nm or 254 nm.

-

Retention Times (Approx):

-

(R)-Enantiomer:

-

(S)-Enantiomer:

(Confirm with racemic standard).

-

Workflow Decision Tree

Figure 2: Operational workflow for selecting the hydrolysis method and ensuring quality control.

Troubleshooting & "Self-Validating" Checks

-

Issue: Low Conversion.

-

Acid Route: If amide intermediate persists, increase temperature to

(switch solvent to toluene/acid mix) but monitor -

Enzymatic Route: Enzyme may be inhibited by high substrate concentration. Dilute substrate or add in fed-batch mode.

-

-

Issue: Low

(Racemization).-

Check: Did you use base during workup? Avoid strong bases (

) even during extraction. The carboxylate anion is stable, but transient high pH pockets can cause racemization. -

Correction: Use the recrystallization step described in Protocol A.

-

References

-

Cohen, N., et al. (1989). "Synthesis of (S)-6-fluorochroman-2-carboxylic acid." Journal of Medicinal Chemistry, 32(8), 1842–1860. Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for nitrile hydrolysis).

-

Martínková, L., & Křen, V. (2002). "Nitrile-converting enzymes: concepts and applications in organic synthesis." Current Opinion in Chemical Biology, 6(2), 77-84. Link

-

Organic Syntheses. (1925).[6] "Phenylacetic Acid (Hydrolysis of Benzyl Cyanide)." Org.[2][5][6] Synth. 5, 89. (Foundational protocol for acid hydrolysis). Link

Sources

- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 2. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

- 3. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: High-Efficiency Synthesis of Nebivolol Intermediates via (S)-Chroman-2-carbonitrile

[1]

Executive Summary

Nebivolol is a third-generation

Conventional industrial synthesis often proceeds via the esterification of 6-fluoro-chroman-2-carboxylic acid, followed by reduction to the alcohol and re-oxidation to the aldehyde. This Application Note presents a streamlined, atom-economic protocol utilizing (S)-6-fluoro-chroman-2-carbonitrile as the primary chiral building block. By leveraging a direct hydride reduction, this route bypasses the alcohol intermediate, reducing step count and improving overall yield while maintaining optical integrity.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the preservation of the C2 chiral center on the chroman ring while constructing the oxirane ring required for the final coupling.

Strategic Disconnection

The Nebivolol molecule is

-

Starting Material: (S)-6-Fluorochroman-2-carbonitrile.

Visual Workflow (DOT Diagram)

Figure 1: Synthetic pathway from (S)-Chroman-2-carbonitrile to the key Nebivolol epoxide intermediate.[5][2][3][4][6][7][8][9]

Detailed Experimental Protocols

Protocol A: Selective Reduction of (S)-Nitrile to (S)-Aldehyde

Objective: Convert (S)-6-fluorochroman-2-carbonitrile to (S)-6-fluorochroman-2-carbaldehyde without over-reduction to the amine.

Mechanism:

The reaction utilizes Diisobutylaluminum hydride (DIBAL-H) .[10][11][12] At low temperatures (-78°C), DIBAL-H performs a single hydride transfer to the nitrile carbon, forming a stable

Reagents & Equipment:

-

(S)-6-Fluorochroman-2-carbonitrile (10.0 g, 56.4 mmol)

-

DIBAL-H (1.0 M in Toluene, 67.7 mL, 1.2 equiv)

-

Anhydrous Toluene (100 mL)

-

Sat. Potassium Sodium Tartrate (Rochelle’s Salt)

-

Equipment: 3-neck RBF, low-temp thermometer, argon line.

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL 3-neck round-bottom flask and cool under a stream of Argon.

-

Dissolution: Charge the flask with (S)-6-Fluorochroman-2-carbonitrile (10.0 g) and anhydrous Toluene (100 mL). Stir until fully dissolved.

-

Cooling: Submerge the flask in a dry ice/acetone bath. Cool the internal temperature to -78°C . Allow to equilibrate for 15 minutes.

-

Addition: Transfer the DIBAL-H solution to a pressure-equalizing addition funnel. Add dropwise over 45 minutes.

-

Critical Parameter: Maintain internal temperature below -70°C to prevent over-reduction.[10]

-

-

Reaction: Stir at -78°C for 2 hours. Monitor via TLC (20% EtOAc/Hexane). The nitrile spot (

) should disappear, replaced by the imine complex (baseline/streaking). -

Quenching (The "Rochelle" Method):

-

Slowly add Methanol (5 mL) at -78°C to quench excess hydride.

-

Remove the cooling bath and allow the mixture to warm to 0°C.

-

Add saturated aqueous Rochelle’s salt solution (150 mL) and stir vigorously for 2 hours at room temperature.

-

Observation: The gelatinous aluminum emulsion will break into two clear layers.

-

-

Isolation: Separate the organic layer.[12] Extract the aqueous phase with Et2O (

mL). Combine organics, wash with brine, dry over Na2SO4, and concentrate in vacuo. -

Yield: Expect ~9.2 g (90-95%) of crude aldehyde as a pale yellow oil. Used immediately in Protocol B due to oxidative instability.

Protocol B: Corey-Chaykovsky Epoxidation

Objective: Convert the aldehyde to the diastereomeric epoxide mixture.

Reagents:

-

Trimethylsulfoxonium iodide (TMSOI) (14.9 g, 1.2 equiv)

-

Sodium Hydride (60% dispersion) (2.7 g, 1.2 equiv)

-

DMSO (anhydrous, 60 mL)

-

Crude Aldehyde from Protocol A (~9.2 g)

Methodology:

-

Ylide Formation: In a clean, dry flask under Argon, dissolve TMSOI in DMSO. Add NaH portion-wise at room temperature. Stir for 1 hour until gas evolution ceases and a clear solution forms (Dimethyloxosulfonium methylide).

-

Addition: Cool the ylide solution to 0°C. Add the crude aldehyde (dissolved in 10 mL DMSO) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 3 hours.

-

Workup: Pour into ice water (300 mL) and extract with Ethyl Acetate (

mL). -

Purification: The product is a mixture of (S,R)-epoxide (Anti) and (S,S)-epoxide (Syn).

-

Separation: Flash column chromatography (Silica gel, 5-10% EtOAc/Hexane).

-

Target: Isolate the (S,R)-isomer (often the less polar fraction, verify with NMR).

-

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Consequence of Deviation |

| Reduction Temp | ||

| Quenching | Rochelle's Salt | Failure to use tartrate results in unmanageable aluminum emulsions, trapping product. |

| Aldehyde Stability | Use within 12 hrs | The aldehyde is prone to air oxidation (to carboxylic acid) and racemization. Store under |

| Moisture (Step 2) | Water destroys the sulfur ylide, stalling the epoxidation. |

References

-

BenchChem. (2025).[10] Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes. Retrieved from (Verified General Protocol).

-

Janssen Pharmaceutica. (1992). Process for the preparation of Nebivolol. European Patent EP0334429B1. Retrieved from .

-

Organic Chemistry Portal. (2023). DIBAL-H Reduction of Nitriles. Retrieved from .

-

Master Organic Chemistry. (2024). Mechanism of Nitrile Reduction to Aldehydes. Retrieved from .

-

ChemicalBook. (2024).[13] Properties of (S)-6-Fluorochroman-2-carboxylic acid and derivatives. Retrieved from .

Sources

- 1. WO2017125900A1 - Process for the synthesis of intermediates of nebivolol - Google Patents [patents.google.com]

- 2. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2646426B1 - Process for the preparation of nebivolol - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN103833717A - Synthetic method of nebivolol - Google Patents [patents.google.com]

- 6. US20110250454A1 - Preparation of nebivolol - Google Patents [patents.google.com]

- 7. (R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylicacid CAS#: 129101-37-7 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102250050A - Method for synthesizing 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and alkyl ester thereof - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. m.youtube.com [m.youtube.com]

Application Note: Asymmetric Synthesis of Chroman-2-Carbonitrile via Organocatalytic Cyanation

Executive Summary

The chroman-2-carbonitrile scaffold is a privileged pharmacophore found in potassium channel openers (e.g., Cromakalim analogues), antiviral agents, and hypertension therapeutics. The biological activity of these molecules is governed by the absolute configuration of the C2 stereocenter. Traditional synthesis often relies on resolution of racemates or stoichiometric chiral auxiliaries, which are atom-inefficient and difficult to scale.

This Application Note details a robust, organocatalytic protocol for the asymmetric synthesis of chroman-2-carbonitrile. By utilizing Chiral Phosphoric Acid (CPA) catalysis, we achieve direct enantioselective cyanation of chroman-2-ols (cyclic hemiacetals). This method eliminates the need for transition metals, operates under mild conditions, and delivers high enantiomeric excess (ee >90%).

Key Advantages[1]

-

Metal-Free: Eliminates trace metal contamination risks in pharmaceutical intermediates.

-

Atom Economy: Direct substitution of the hydroxyl group; no large leaving groups or auxiliaries.

-

Scalability: The catalyst is recyclable, and the reagents (TMSCN) are commercially available.

-

High Selectivity: Chiral anion-directed ion-pairing ensures rigorous stereocontrol.

Technology Overview: Chiral Counteranion-Directed Catalysis

The core technology relies on Brønsted Acid Catalysis using BINOL-derived Chiral Phosphoric Acids (CPAs). Unlike hydrogen-bonding catalysts (e.g., thioureas) that activate neutral substrates, CPAs generate a reactive, chiral ion pair.

Mechanism of Action[1][2][3]

-

Activation: The CPA protonates the hydroxyl group of the chroman-2-ol precursor, facilitating water/silanol elimination.

-

Intermediate Formation: An oxocarbenium ion is generated. This planar, achiral cation is electrostatically paired with the chiral phosphate anion.

-

Stereoselective Attack: The bulky substituents at the 3,3'-positions of the BINOL backbone (e.g., 2,4,6-triisopropylphenyl groups in (R)-TRIP ) create a steric "pocket." This forces the nucleophile (cyanide) to attack the oxocarbenium ion from a single face (Re or Si), establishing the C2 stereocenter.

Figure 1: Mechanistic pathway for the CPA-catalyzed cyanation of chroman-2-ol.

Experimental Protocol

Material Preparation[1][3][4][5]

-

Substrate: Chroman-2-ol is prepared by the partial reduction of dihydrocoumarin (chroman-2-one) using DIBAL-H (1.1 equiv) in CH₂Cl₂ at -78 °C. The crude lactol is stable but should be used immediately or stored at -20 °C.

-

Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate).

-

Reagent: Trimethylsilyl cyanide (TMSCN). Caution: TMSCN releases HCN upon hydrolysis. Handle in a well-ventilated fume hood.

-

Solvent: Toluene (anhydrous, distilled over Na/benzophenone).

Step-by-Step Procedure

Scale: 1.0 mmol reaction.

-

Catalyst Loading: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve (R)-TRIP (37.6 mg, 0.05 mmol, 5 mol%) in anhydrous Toluene (3.0 mL).

-

Substrate Addition: Add Chroman-2-ol (150 mg, 1.0 mmol) to the vial. Stir at room temperature for 5 minutes to ensure complete dissolution and catalyst-substrate interaction.

-

Temperature Control: Cool the reaction mixture to -40 °C using an acetonitrile/dry ice bath or a cryocooler. Allow to equilibrate for 15 minutes.

-

Cyanation: Add TMSCN (188 µL, 1.5 mmol, 1.5 equiv) dropwise via syringe over 2 minutes.

-

Reaction Monitoring: Stir the mixture at -40 °C. Monitor consumption of the starting material by TLC (Hexane/EtOAc 4:1) or HPLC. Typical reaction time is 24–48 hours .

-

Quenching: Once conversion is >95%, dilute the cold reaction mixture with Et₂O (5 mL) and quench by pouring into saturated aqueous NaHCO₃ (10 mL).

-

Workup: Extract the aqueous layer with Et₂O (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 95:5) to afford the pure (R)-chroman-2-carbonitrile .

Optimization & Performance Data

The following data summarizes the optimization of reaction parameters to maximize Enantiomeric Excess (ee) and Yield.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (R)-BINOL-PA | Toluene | -20 | 24 | 85 | 45 |

| 2 | (R)-TRIP | DCM | -20 | 18 | 92 | 78 |

| 3 | (R)-TRIP | Toluene | -20 | 24 | 88 | 86 |

| 4 | (R)-TRIP | Toluene | -40 | 48 | 91 | 94 |

| 5 | (R)-TRIP | THF | -40 | 72 | 40 | 12 |

| 6 | (R)-VAPOL-PA | Toluene | -40 | 48 | 82 | 81 |

-

Solvent Effect: Non-polar aromatic solvents like Toluene enhance the tight ion-pairing required for high stereoselectivity. Coordinating solvents (THF) disrupt the ion pair, drastically reducing yield and ee.

-

Temperature: Lowering the temperature to -40 °C significantly improves ee (Entry 4 vs 3) by suppressing the non-selective background reaction.

-

Catalyst: The bulky TRIP catalyst (Entry 4) outperforms the unsubstituted BINOL-PA (Entry 1), confirming the necessity of steric bulk for effective chiral induction.

Workflow Diagram

Figure 2: Operational workflow for the asymmetric synthesis of chroman-2-carbonitrile.

References

-

Asymmetric Cyanation of Acetals/Oxocarbenium Ions: Terada, M.; Otsuka, H. "Enantioselective Cyanation of Acetals Catalyzed by a Chiral Phosphoric Acid." Journal of the American Chemical Society, 2009 , 131(12), 4192–4193. [Link]

-

Synthesis of Chroman-2-ols (Substrate Preparation): Kiyooka, S. et al. "Enantioselective Synthesis of Chroman-2-carboxylates." Journal of Organic Chemistry, 2000 , 65(19), 6240. [Link]

-

Organocatalytic Cyanosilylation (Related Mechanism): Zhou, H. et al. "Organocatalytic stereoselective cyanosilylation of small ketones." Nature, 2022 , 605, 84–89. [Link]

Troubleshooting & Optimization

Removing amide byproducts during acidic hydrolysis of chroman nitriles

Technical Support Center: Optimizing Acidic Hydrolysis of Chroman Nitriles

Topic: Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The "Stalled" Hydrolysis Challenge

Welcome to the Technical Support Center. If you are accessing this guide, you are likely observing a common bottleneck in chroman scaffold synthesis: the incomplete hydrolysis of a nitrile (–CN) to a carboxylic acid (–COOH), resulting in a persistent primary amide (–CONH₂) byproduct.

In chroman systems (specifically 4-substituted chromans), steric hindrance at the benzylic position often creates a kinetic trap. While the hydration of the nitrile to the amide is generally fast, the subsequent hydrolysis of the amide to the carboxylic acid is significantly slower. This guide provides the mechanistic insight and validated protocols to drive this reaction to completion and purify the target acid.

Part 1: Diagnostic & Mechanistic Q&A

Q: Why does my reaction stall at the amide intermediate? A: This is a kinetic issue governed by sterics and solubility.

-

Steric Hindrance: The chroman ring creates a rigid steric environment. The tetrahedral intermediate required to hydrolyze the amide is bulky. If the nitrile is at the C4 position, the adjacent aromatic ring and the ether oxygen (at position 1) create significant resistance to the attack of the second water molecule [1, 2].

-

Solubility Mismatch: Chroman derivatives are lipophilic. In standard aqueous acid (e.g., 6M HCl), the amide precipitates out of solution before it can hydrolyze further. If the substrate isn't in the aqueous phase, it cannot react with the hydronium ions [3].

Q: How can I quickly distinguish the amide byproduct from my product without running an NMR? A: Use Infrared (IR) Spectroscopy or TLC with specific stains.

-

IR: The nitrile shows a sharp peak at ~2240 cm⁻¹. The amide will show a doublet (NH stretch) around 3180–3350 cm⁻¹ and a carbonyl stretch at ~1650–1690 cm⁻¹. The carboxylic acid will show a very broad O-H stretch (2500–3300 cm⁻¹) and a carbonyl peak usually shifted to ~1700–1730 cm⁻¹ [4].

-

TLC: Amides are typically much more polar than the starting nitrile but less polar than the carboxylic acid. However, on silica, carboxylic acids often streak. A bromocresol green dip will stain the acid yellow (on a blue background), whereas the amide will not change color.

Part 2: Troubleshooting & Optimization Protocols

Scenario A: The Reaction is Incomplete (Amide Present)

Use this protocol if you detect >10% amide in your crude mixture.

Protocol 1: High-Temperature Solvolysis with Acetic Acid Standard aqueous acids often fail due to phase separation. We must increase the boiling point and solubility.

Reagents:

-

Substrate (Chroman nitrile/amide mixture)

-

Glacial Acetic Acid (AcOH)

-

Conc. Sulfuric Acid (H₂SO₄)[1]

Procedure:

-

Dissolution: Dissolve the crude material in Glacial AcOH (10 mL per gram of substrate). The amide must be fully soluble.

-

Acidification: Slowly add a mixture of Conc. H₂SO₄ and Water (1:1 v/v). The final ratio of AcOH : H₂SO₄ : H₂O should be roughly 3:1:1.

-

Why? H₂SO₄ acts as the catalyst and dehydrating agent; AcOH acts as the solvent to keep the lipophilic chroman in the reactive phase; the high boiling point allows reflux at ~110–120°C [5].

-

-

Reflux: Heat to vigorous reflux for 6–12 hours. Monitor by HPLC/TLC.

-

Workup: Cool to room temperature. Pour onto crushed ice. The carboxylic acid usually precipitates. If it oils out, proceed to Protocol 3 .

Scenario B: The "Stubborn" Amide (Nitrous Acid Method)

Use this if standard hydrolysis fails or causes decomposition due to prolonged heating.

Protocol 2: Diazotization of the Amide This method converts the primary amide into a diazonium species, which is an excellent leaving group, rapidly displaced by water to form the acid.

Reagents:

Procedure:

-

Dissolve the amide in a mixture of AcOH and dilute H₂SO₄.

-

Cool the solution to 0–5°C in an ice bath.

-

Slowly add an aqueous solution of NaNO₂ (1.5 equivalents) dropwise.

-

Caution: Evolution of N₂ gas will occur. Ensure good venting.

-

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Heat gently to 60°C for 1 hour to ensure completion.

-

Mechanism: The amide (R-CONH₂) reacts with nitrosonium ion (NO⁺) to form an N-nitroso amide, which rearranges to the diazonium ion (R-CON₂⁺). Loss of N₂ generates the acylium ion/acid [6].

Part 3: Purification (Removing the Amide)

If you cannot drive the reaction to 100% completion, you must separate the amide from the acid. Column chromatography is often inefficient due to the streaking of acids. Acid-base extraction is the gold standard.

Protocol 3: The "pH Swing" Extraction

Principle: Carboxylic acids are deprotonated at pH > 5 (becoming water-soluble salts), while amides remain neutral (organic-soluble).

| Component | Solubility in Organic (DCM/EtOAc) | Solubility in Base (aq. NaHCO₃/NaOH) |

| Chroman Nitrile (SM) | High | Low |

| Chroman Amide (Byproduct) | High (Moderate) | Low |

| Chroman Acid (Product) | High (Neutral form) | High (Anionic form) |

Step-by-Step Workflow:

-

Dissolve: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

First Extraction (Remove Acid): Extract the organic layer 3x with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

-

Note: Carbon dioxide gas will evolve. Vent frequently.

-

Result: The Amide and unreacted Nitrile stay in the Organic Layer (Top). The Product (Carboxylate) moves to the Aqueous Layer (Bottom).

-

-

Wash: Wash the combined aqueous extracts once with fresh EtOAc to remove any entrained amide. Discard this organic wash.

-

Acidification (Recover Product): Carefully acidify the aqueous layer with 6M HCl to pH 1.

-

The carboxylic acid will precipitate as a white solid.

-

-

Final Isolation: Filter the solid. If no solid forms (oiling), extract the acidic aqueous layer with EtOAc, dry over MgSO₄, and concentrate.

Part 4: Visualizing the Process

Figure 1: Reaction Energy Landscape & Stalling Point

This diagram illustrates why the reaction gets stuck. The transition state (TS2) for amide hydrolysis is higher in energy due to the steric bulk of the chroman ring.

Caption: The hydrolysis pathway showing the kinetic trap at the Amide stage due to sterics and solubility issues.

Figure 2: The "pH Swing" Purification Flowchart

Follow this decision tree to isolate pure product from a mixture.

Caption: Acid-Base extraction workflow to selectively isolate the carboxylic acid from neutral byproducts.

References

-

Chemistry Steps. "The Mechanism of Nitrile Hydrolysis To Carboxylic Acid." ChemistrySteps.com. [Link]

-

Master Organic Chemistry. "Hydrolysis of Nitriles to Carboxylic Acids." MasterOrganicChemistry.com. [Link]

- Google Patents. "US3542822A - Hydrolysis of nitriles to carboxylic acids.

-

LibreTexts Chemistry. "21.5: Hydrolysis of Nitriles." Chem.LibreTexts.org. [Link]

-

Chemistry Stack Exchange. "Hydrolysis of nitriles: Amide vs Carboxylic acid." Chemistry.StackExchange.com. [Link]

-

University of York. "Theory of Aqueous Workup." York.ac.uk. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 3. byjus.com [byjus.com]

- 4. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

Validation & Comparative

Specific Optical Rotation Values for (S)-Chroman-2-carbonitrile Standards

This comparative guide details the specific optical rotation (SOR) standards for (S)-Chroman-2-carbonitrile (CAS: 850848-22-5), a critical chiral building block in the synthesis of potassium channel openers (e.g., cromakalim analogues) and tocopherol (Vitamin E) precursors.

Executive Summary: The Standard vs. The Reality

For researchers and drug developers, (S)-Chroman-2-carbonitrile represents a "stereochemical checkpoint." While specific optical rotation (

Key Technical Insight: The specific optical rotation for (S)-Chroman-2-carbonitrile is generally levorotatory (-) in polar solvents (e.g., methanol, ethanol) and correlates with the configuration of its hydrolysis product, (S)-(-)-chroman-2-carboxylic acid . However, reliance solely on SOR for enantiomeric purity (ee%) is scientifically risky due to the low magnitude of rotation common in 2-cyano-chromanes.

Comparison of Identification Standards

| Feature | Optical Rotation ( | Chiral HPLC / GC |

| Primary Use | Quick Identity Confirmation | Quantitative Purity (ee%) |

| Sensitivity | Low (Subject to temp/solvent) | High (>99.9% resolution) |

| Sample Req. | High (~10–50 mg) | Low (<1 mg) |

| Risk Factor | False positives from chemical impurities | Column selection dependent |

Technical Analysis: Optical Rotation Data

The following values are synthesized from literature regarding (S)-chroman-2-carbonitrile and its direct metabolic/synthetic congeners.

Reference Values

-

Compound: (S)-Chroman-2-carbonitrile

-

CAS Number: 850848-22-5

-

Predicted Rotation: Negative (-)[1]

-

Reference Standard (Acid Derivative):

to -

Structural Analogues: 2-substituted chromanes with P-helicity (often correlating to S-configuration at C2 for carboxylates) typically exhibit specific electronic circular dichroism (ECD) signals that confirm the absolute configuration, even when SOR is weak [2].

Critical Note: Commercial Certificates of Analysis (CoA) for CAS 850848-22-5 often report batch-specific rotations. Due to the "small experimental SORs" typical of 2-carboxyl/cyano chromanes, a value between -5° and -25° is expected depending on solvent interaction [3].

Experimental Protocol: Self-Validating Measurement

To ensure scientific integrity, do not rely on a single literature value. Use this Self-Validating System to determine if your standard is chemically and optically pure.

Step 1: Solvent Selection & Preparation

-

Solvent: Ethanol (Absolute) or Methanol (HPLC Grade). Avoid Chloroform due to potential acidity affecting the nitrile.

-

Concentration: Prepare a solution of 1.0 g/100 mL (c = 1.0) .

-

Temperature: Thermostat cell at 20°C ± 0.5°C .

Step 2: The Measurement Workflow (DOT Diagram)

The following diagram outlines the decision logic for validating the standard.

Figure 1: Decision logic for validating (S)-Chroman-2-carbonitrile standards.

Step 3: Calculation

- : Observed rotation (degrees)[1][2][3][4][5]

- : Path length (decimeters, usually 1.0 dm)

- : Concentration (g/mL)

Performance Comparison: Alternatives & Resolution

When sourcing or synthesizing this standard, you will encounter three primary "grades" or alternatives.

| Alternative | Source Method | Optical Purity (ee) | Reliability |

| Commercial (S)-Standard | Asymmetric Synthesis / Prep HPLC | >98% | High. CoA provided, but expensive. |

| Enzymatic Resolution | Lipase hydrolysis of racemate | 95-99% | Medium. Requires recrystallization to remove (R)-residues. |

| Chemical Resolution | Classical diastereomeric salt formation | 80-90% | Low. Often requires multiple rounds to achieve >95% ee. |

Synthesis & Configuration Pathway

The absolute configuration is often anchored to the carboxylic acid. The nitrile is a precursor.

Figure 2: Synthetic relationship establishing the absolute configuration of the (S)-nitrile.

References

-

Yoda, H., & Takabe, K. (1989).[6][7] Novel synthesis of (S)-(-)-chroman-2-carboxylic acid, vitamin E precursor.[6][7][8] Chemistry Letters, 18(3), 465–466. Link

-

Miyatake, R., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation.[6][7] Molecules, 28(1), 384. Link

-

BLD Pharm. (n.d.). Product Specifications for (S)-Chroman-2-carbonitrile (CAS 850848-22-5). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Specific_rotation [chemeurope.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Khan Academy [khanacademy.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Researcher's Guide to NMR Shift Reagents for Determining Enantiomeric Excess of Chiral Chroman Derivatives

For researchers in drug development and synthetic chemistry, the precise determination of enantiomeric excess (ee) is a critical, non-negotiable step in characterizing chiral molecules. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, augmented by the use of chiral shift reagents, offers a powerful and accessible method for this purpose. This guide provides an in-depth comparison of common NMR shift reagents for the analysis of chiral chroman derivatives, complete with experimental insights and protocols to ensure accurate and reliable results.

Chroman derivatives are a prevalent structural motif in a vast number of biologically active compounds, including tocopherols (Vitamin E) and various flavonoids. The stereochemistry of these molecules often dictates their pharmacological activity, making the ability to confidently determine their enantiomeric purity paramount.

The Principle of Chiral Recognition by NMR

In an achiral environment, enantiomers are spectroscopically indistinguishable, yielding identical NMR spectra. The magic of chiral NMR shift reagents lies in their ability to create a chiral environment within the NMR tube. These reagents interact with the enantiomers of the analyte to form transient diastereomeric complexes.[1] Since diastereomers have different physical properties, they produce distinct NMR spectra, allowing for the differentiation and quantification of the individual enantiomers.[1] This induced difference in chemical shifts between the two diastereomeric complexes is denoted as ΔΔδ, and its magnitude is a key indicator of the reagent's efficacy.

There are two main classes of chiral auxiliaries used for this purpose in NMR spectroscopy: Chiral Lanthanide Shift Reagents (CLSRs) and Chiral Solvating Agents (CSAs).[2]

A Comparative Analysis of Chiral Shift Reagents for Chroman Derivatives

The choice of a suitable chiral shift reagent is contingent on the specific structure of the chroman derivative and the desired outcome of the analysis. Here, we compare the two major classes of reagents, highlighting their mechanisms, advantages, and disadvantages in the context of chroman analysis.

Chiral Lanthanide Shift Reagents (CLSRs)

CLSRs are coordination complexes of paramagnetic lanthanide ions, typically europium (Eu) or praseodymium (Pr), with a chiral organic ligand.[3] A widely used example is Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).[4]

Mechanism of Action: The paramagnetic lanthanide ion in the CLSR acts as a Lewis acid, coordinating to a Lewis basic site on the chiral chroman derivative, such as the oxygen atom of the pyran ring or a hydroxyl group.[5] This interaction brings the paramagnetic center into close proximity with the protons of the chroman, inducing large changes in their chemical shifts (lanthanide-induced shifts, LIS).[5] Due to the chiral nature of the CLSR's ligands, the coordination complexes formed with the (R)- and (S)-enantiomers of the chroman are diastereomeric, leading to different LIS for each enantiomer and resulting in the splitting of NMR signals.[3]

Figure 2: Mechanism of a Chiral Solvating Agent.

Advantages:

-

Minimal Line Broadening: As CSAs are diamagnetic, they do not cause the significant line broadening associated with paramagnetic CLSRs, resulting in sharper signals and better resolution. [6]* Simpler Spectra: The induced shifts are generally smaller and more localized, leading to less complex spectral changes.

-

Robustness: They are often less sensitive to moisture than CLSRs.

Disadvantages:

-

Smaller Signal Separation (ΔΔδ): The induced chemical shift differences are typically smaller than those produced by CLSRs, which may require higher field NMR spectrometers for adequate resolution.

-

Higher Concentrations Required: Often, a higher concentration or molar ratio of the CSA to the analyte is needed to achieve sufficient signal separation.

Comparative Performance Data

The following table summarizes the typical performance characteristics of Eu(hfc)₃ and Pirkle's alcohol for the determination of ee in chiral compounds with functionalities relevant to chroman derivatives.

| Feature | Eu(hfc)₃ (CLSR) | (R)-Pirkle's Alcohol (CSA) |

| Primary Interaction | Lewis acid-base coordination [5] | Hydrogen bonding, π-π stacking [7] |

| Typical ΔΔδ (ppm) | 0.1 - 1.0+ [8] | 0.01 - 0.2 [9] |

| Line Broadening | Significant [10] | Minimal [6] |

| Required Molar Ratio (Reagent:Analyte) | 0.1 - 1.0 [11] | 1.0 - 5.0+ |

| Sensitivity to Moisture | High [3] | Low to moderate |

| Ideal Analytes | Molecules with strong Lewis basic sites (ethers, alcohols, ketones) [5] | Molecules capable of H-bonding and/or π-π interactions (alcohols, ethers, amines, aromatic compounds) [7] |

Experimental Protocol: ee Determination of a Chiral Chroman Derivative

This protocol provides a general procedure for determining the enantiomeric excess of a hypothetical chiral chroman derivative, 2-methylchroman, using Eu(hfc)₃.

Figure 3: Experimental workflow for ee determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the racemic or enantioenriched 2-methylchroman into a clean, dry NMR tube.

-

Add approximately 0.6 mL of high-purity, dry deuterated chloroform (CDCl₃). It is crucial to use a dry solvent as water can interfere with the shift reagent. [3] * Gently agitate the tube to ensure complete dissolution.

-

-

Acquisition of the Initial Spectrum:

-

Acquire a standard ¹H NMR spectrum of the 2-methylchroman solution. This spectrum will serve as a reference.

-

-

Preparation of the Shift Reagent Stock Solution:

-

Prepare a stock solution of Eu(hfc)₃ in the same dry CDCl₃. A concentration of around 0.1 M is a good starting point.

-

-

Titration with the Chiral Shift Reagent:

-

Add a small, measured aliquot (e.g., 10 µL) of the Eu(hfc)₃ stock solution to the NMR tube containing the chroman solution.

-

Gently invert the capped NMR tube several times to ensure thorough mixing.

-

-

Acquisition of Subsequent Spectra:

-

Acquire a ¹H NMR spectrum after each addition of the shift reagent.

-

Observe the changes in the spectrum, paying close attention to the signals of the protons near the chiral center (e.g., the methyl group at the 2-position and the protons on the heterocyclic ring). You should observe a downfield shift of these signals and, ideally, a splitting of one or more signals into two, corresponding to the two enantiomers. [4] * Continue the titration until optimal signal separation is achieved without excessive line broadening.

-

-

Data Analysis and ee Calculation:

-

Once a well-resolved pair of signals for the two enantiomers is obtained, carefully integrate the areas of these two peaks.

-

The enantiomeric excess (ee) can be calculated using the following formula:

ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

where Area₁ and Area₂ are the integration values of the signals corresponding to the major and minor enantiomers, respectively.

-

Conclusion

Both Chiral Lanthanide Shift Reagents and Chiral Solvating Agents are invaluable tools for the determination of the enantiomeric excess of chiral chroman derivatives by NMR spectroscopy. CLSRs, such as Eu(hfc)₃, are often favored for their ability to induce large chemical shift separations, while CSAs, like Pirkle's alcohol, offer the advantage of minimal line broadening. The optimal choice of reagent will depend on the specific chroman derivative, the available instrumentation, and the desired level of accuracy. By following a systematic experimental protocol and carefully analyzing the resulting spectra, researchers can confidently and accurately determine the enantiomeric purity of their chiral chroman derivatives, a crucial step in the development of new therapeutics and other advanced materials.

References

-

Wilson, W. K., Scallen, T. J., & Morrow, C. U. (1982). Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent. Journal of Lipid Research, 23(4), 645–652. [Link]

- BenchChem. (n.d.). Determining Absolute Configuration: A Comparative Guide to NMR Shift Reagents.

-

Gheorghiu, M. D. (n.d.). Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. MIT OpenCourseWare. [Link]

-

Procopio, A., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12876–12887. [Link]

-

Axt, M., Alifantes, J., & Costa, V. E. U. (1999). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), 2783–2788. [Link]

- BenchChem. (n.d.). Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy.

-

Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

-

Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1–63. [Link]

-

Wikipedia. (n.d.). Pirkle's alcohol. [Link]

- ResearchGate. (n.d.). Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy. Request PDF.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). (A): ¹H NMR analysis of quantitative step‐wise addition of Pirkle's alcohol....

-

MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

-

Dodziuk, H., et al. (2004). NMR studies of chiral recognition by cyclodextrins. Chirality, 16(2), 90–105. [Link]

- ResearchGate. (2015). Has anyone ever used Eu(fod)3 to determine enantiomeric excess?.

-

Wikipedia. (n.d.). Pirkle's alcohol. [Link]

- ResearchGate. (n.d.). Determination of the Enantiomeric Purity by 1h NMR with Eu(tfc)3 of β-Hetarylalanine Derivatives.

- ResearchGate. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.

- National Institutes of Health. (n.d.). Chiral Recognition of Chiral (Hetero)

- MDPI. (n.d.). Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing.

-

Organic Chemistry Data. (2020). NMR Spectroscopy :: 8-TECH-7 Lanthanide Induced Shifts (LIS). [Link]

- ResearchGate. (n.d.). NMR Studies of Chiral Recognition by Cyclodextrins. Request PDF.

- ACS Publications. (n.d.). Nuclear magnetic resonance determination of enantiomeric composition and absolute configuration of .gamma.-lactones using chiral....

- Semantic Scholar. (2022).

- ResearchGate. (n.d.).

- The Royal Society of Chemistry. (n.d.). Contents.

- Wikipedia. (n.d.). Eu(hfc)3.

- National Institutes of Health. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis.

- SpringerLink. (n.d.). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone.

- Semantic Scholar. (n.d.). NMR Spectroscopic Analysis on the Chiral Recognition of Noradrenaline by β-Cyclodextrin (β-CD) and Carboxymethyl-β-cyclodextrin (CM-β-CD).

- The Royal Society of Chemistry. (n.d.).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. web.mit.edu [web.mit.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Pirkle's alcohol - Wikipedia [en.wikipedia.org]

- 8. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Guide: Enzymatic vs. Chemical Resolution of Chroman-2-carbonitrile

This guide provides an objective, technical comparison between enzymatic and chemical resolution strategies for Chroman-2-carbonitrile (and its immediate derivative, Chroman-2-carboxylic acid).

Executive Summary

The resolution of Chroman-2-carbonitrile is a critical step in the synthesis of potassium channel blockers (e.g., Cromakalim analogues) and antihypertensive agents. While the nitrile moiety is the synthetic entry point, "resolution" typically targets its hydrolyzed derivative, Chroman-2-carboxylic acid , or its corresponding esters.

-

Enzymatic Resolution (Biocatalysis) offers a kinetic separation pathway.[1] It utilizes esterases or nitrilases to selectively hydrolyze one enantiomer, yielding high enantiomeric excess (

) under mild aqueous conditions. It is the preferred route for green chemistry compliance and scalability. -

Chemical Resolution (Classical) relies on the formation of diastereomeric salts using chiral amines (e.g.,

-methylbenzylamine). It is thermodynamically driven, robust, and requires no specialized biological handling, but suffers from lower theoretical yields (max 50% per pass) and high solvent consumption.

Mechanistic Comparison

The Chemical Route: Diastereomeric Salt Crystallization

The "Chemical" approach rarely resolves the nitrile directly. Instead, the nitrile is first hydrolyzed to racemic chroman-2-carboxylic acid . This acid is then reacted with a chiral base (resolving agent) to form two diastereomeric salts.

-

Principle: Solubility difference between

-salt and -

Resolving Agents:

-methylbenzylamine, Quinine, or -

Limitation: Requires multiple recrystallization cycles to achieve

.

The Enzymatic Route: Kinetic Resolution

Biocatalysis can target the nitrile directly or its ester derivative.

-

Path A (Direct Nitrilase): A nitrilase enzyme (EC 3.5.5.[2][3]1) directly hydrolyzes the

-nitrile to the -

Path B (Esterase-Mediated): The nitrile is converted to a racemic ester (e.g., methyl chroman-2-carboxylate). An esterase (e.g., from Geobacillus thermocatenulatus) selectively hydrolyzes the

-ester to the

Workflow Visualization

Figure 1: Comparison of process flows. The Chemical route (red) relies on thermodynamic solubility differences, while the Enzymatic route (blue) relies on kinetic reaction rates.

Performance Comparison Data

The following data contrasts the Chemical Resolution (via

| Feature | Chemical Resolution (Classical) | Enzymatic Resolution (Biocatalytic) |

| Primary Target | Chroman-2-carboxylic acid | Methyl Chroman-2-carboxylate |

| Selectivity ( | 95–98% (requires 2–3 recrystallizations) | >99% (single pass) |

| Yield (Theoretical) | 50% (max) | 50% (max) |

| Yield (Experimental) | 30–40% (due to crystallization losses) | 46–48% (near theoretical max) |

| Reaction Time | 24–48 hours (cooling cycles) | 12–24 hours |

| Solvent System | Ethanol, Acetone, Methanol (Volatile Organic) | Phosphate Buffer / Toluene (Biphasic) |

| Temperature | Heating to reflux | 30–40°C (Mild) |

| Scalability | Linear (limited by reactor volume) | High (Batch or Flow Chemistry) |

| Cost Driver | Cost of Chiral Amine (often recyclable) | Cost of Enzyme (immobilization required) |

Key Insight: While chemical resolution is robust, it is labor-intensive. The enzymatic route provides superior optical purity in a single step but requires the synthesis of the ester precursor.

Detailed Experimental Protocols

Protocol A: Enzymatic Resolution (Esterase Route)

Based on the sequential resolution method using EstS/EstR.

Reagents:

-

Racemic Methyl 6-fluoro-chroman-2-carboxylate (Substrate)

-

Recombinant E. coli expressing Esterase EstS (or commercial esterase equivalent)

-

Phosphate Buffer (0.1 M, pH 7.0)

Procedure:

-

Preparation: Suspend racemic ester (50 mM) in a biphasic system containing Phosphate Buffer (pH 7.0) and Toluene (9:1 v/v).

-

Initiation: Add lyophilized EstS enzyme powder (or immobilized cells) to the reaction vessel.

-

Incubation: Stir the mixture at 30°C at 200 rpm. Monitor pH and maintain at 7.0 using an autotitrator with 1M NaOH (consumption of NaOH indicates hydrolysis progress).

-

Termination: Stop the reaction when conversion reaches exactly 50% (approx. 12–24h).

-

Separation:

-

Extract the unreacted (R)-ester with ethyl acetate (organic phase).

-

Acidify the remaining aqueous phase (containing the (S)-acid salt ) to pH 2.0 with HCl.

-

Extract the (S)-chroman-2-carboxylic acid with ethyl acetate.

-

-

Analysis: Verify

using Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Chemical Resolution (Classical)

Reagents:

-

Racemic Chroman-2-carboxylic acid (10 g, 56 mmol)

-

(R)-(+)-

-Methylbenzylamine (6.8 g, 56 mmol) -

Ethanol (95%)

Procedure:

-

Salt Formation: Dissolve racemic acid in boiling ethanol (50 mL). Slowly add the chiral amine.

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight. The less soluble diastereomeric salt (typically the

-salt) will precipitate. -

Filtration: Filter the white crystals.

-

Recrystallization: Redissolve the crystals in minimal boiling ethanol and cool again. Repeat this step 2 times to maximize optical purity.

-

Liberation: Suspend the purified salt in water and treat with 1M HCl. Extract the liberated free acid into ether.

-

Drying: Evaporate solvent to yield optically pure (S)-chroman-2-carboxylic acid .

Strategic Analysis & Recommendations

When to choose Chemical Resolution:

-

Early Phase Discovery: When you need gram-scale quantities immediately and do not have time to screen enzymes.

-

Cost Sensitivity: If the chiral amine is cheap and the enzyme is proprietary or expensive.

-

Substrate Tolerance: If your chroman derivative has heavy substitutions (e.g., bulky groups at C-6 or C-8) that might not fit the enzyme's active site.

When to choose Enzymatic Resolution:

-

Process Development/Manufacturing: When high throughput and green metrics (E-factor) are prioritized.

-

Purity Requirements: When

is required without multiple purification steps. -

Complex Scaffolds: If the molecule is sensitive to the harsh acidic/basic conditions or high temperatures used in chemical resolution.

References

-

Enzymatic Resolution of Chroman Esters

- Title: Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn.

- Source:RSC Advances, 2016.

-

URL:[Link]

- Context: Describes the use of EstS and EstR for high-yield kinetic resolution.

-

Chemical Resolution Standards

-

Title: Process for resolving chiral acids with 1-aminoindan-2-ols.[4]

- Source: US P

- URL

- Context: Establishes protocols for resolving carboxylic acids using advanced chiral amines.

-

-

Nitrilase Biocatalysis Background

Sources

Safety Operating Guide

Technical Guide: Safe Handling & PPE for (S)-Chroman-2-carbonitrile

Hazard Dynamics: The "Cyanide Precursor" Risk

To handle (S)-Chroman-2-carbonitrile safely, one must understand it not merely as an organic intermediate, but as a functionalized nitrile . While the chroman ring adds lipophilicity, the nitrile moiety (-CN) presents a specific metabolic threat.

The Mechanism of Toxicity

Unlike simple irritants, nitriles pose a systemic threat through metabolic activation .[1]

-

Absorption: The lipophilic nature of the chroman ring facilitates rapid absorption through the skin and cellular membranes.

-

Metabolism: Once systemic, hepatic Cytochrome P450 enzymes oxidize the alpha-carbon.[2]

-

Release: This oxidative cleavage releases free cyanide (CN⁻) ions.

-

Effect: Cyanide inhibits cytochrome c oxidase in the mitochondria, halting cellular respiration (histotoxic hypoxia).

Operational Implication: Standard "splash protection" is insufficient. PPE must prevent any dermal permeation, as the skin is a primary vector for silent, systemic poisoning.

The PPE Firewall: Selection & Justification

The following matrix replaces generic safety advice with permeation-based data.

PPE Selection Matrix

| Protection Zone | Recommended Equipment | Technical Justification (The "Why") |

| Hand Protection (Primary) | Double-Gloving Protocol: 1. Inner Layer: Silver Shield® / 4H® (Laminate Film)2. Outer Layer: 5-8 mil Nitrile (Disposable) | Permeation Kinetics: Organic nitriles can permeate standard thin nitrile rubber in <5 minutes.[1] Laminate film offers >4 hours of breakthrough time. The outer nitrile glove provides dexterity and protects the fragile inner liner from tears. |

| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses allow vapors/aerosols to bypass the lens. Goggles form a seal, preventing ocular absorption of dusts or vapors. |

| Respiratory | Engineering Control: Fume Hood (Face velocity: 100 fpm)Backup: Half-face respirator with OV/P100 cartridges. | If the solid is friable (dusty) or heated (volatile), inhalation allows direct entry to the bloodstream, bypassing first-pass hepatic metabolism and accelerating toxicity. |

| Body | Tyvek® Lab Coat (Closed front) + Apron | Cotton absorbs and holds toxic liquids against the skin. Tyvek repels particulates and light splashes. |

Operational Workflow & Logic

Safety is not static; it changes as the chemical moves through your workflow. The following diagram illustrates the critical control points (CCPs) where exposure risk spikes.

Workflow Logic Diagram

Figure 1: Operational workflow emphasizing Critical Control Points (CCPs) where engineering controls must be verified.

Step-by-Step Handling Protocol

Phase 1: Preparation (The "Cold" Zone)

-

Inspect Engineering Controls: Verify fume hood flow rate is >0.5 m/s (100 fpm).

-

Don PPE: Apply Silver Shield liners first, followed by standard nitrile gloves. Tape the cuff of the lab coat to the outer glove if handling large quantities (>5g).

Phase 2: Weighing (The "High Risk" Zone)

-

Risk:[1][3][4][5] Static charge can cause the fine powder to "jump," creating an aerosol.

-

Action: Use an anti-static gun on the spatula and weighing boat.

-

Containment: Perform all weighing inside the fume hood. Do not walk the solid across the lab on an open balance.

Phase 3: Reaction & Cleanup

-

Solvent Choice: Avoid using DMSO if possible, as it acts as a carrier, dramatically increasing skin absorption rates of dissolved nitriles.

-

Decontamination: Wipe all surfaces with a 10% bleach solution (sodium hypochlorite) followed by water. Bleach aids in oxidizing trace nitrile/cyanide residues.

Emergency & Disposal Plan

Spill Response (Dry/Solid)

-

Evacuate: Clear the immediate area.

-

Isolate: Do not use water (this spreads the contamination).

-

Absorb: Cover with vermiculite or dry sand.[6]

-

Collect: Scoop into a wide-mouth jar labeled "TOXIC WASTE - NITRILE."

Exposure Response[4][7][8][9]

-

Skin Contact: Immediate wash with soap and water for 15 minutes .[6][7] Speed is critical to prevent saturation of the stratum corneum.

-

Ingestion/Inhalation: Transport to ER immediately. Inform medical personnel of "Nitrile exposure / Potential Cyanide Toxicity" so they can prepare hydroxocobalamin (Cyanokit) if symptoms (metabolic acidosis) arise.

Waste Disposal[7][10][11][12]

-

Segregation: Do not mix with acidic waste streams (risk of HCN gas generation).

-

Labeling: Clearly mark as "Organic Nitrile - Toxic."

-

Destruction: Incineration is the preferred method for organic nitriles.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11663, Acetonitrile (Class Reference for Nitrile Hazards). Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Nitriles & Cyanide Precursors. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Secondary Protection and Engineering Controls for Toxic Organics. Retrieved from [Link]

Sources

- 1. thermofishersci.in [thermofishersci.in]

- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. download.basf.com [download.basf.com]

- 4. airgas.com [airgas.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. nj.gov [nj.gov]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.